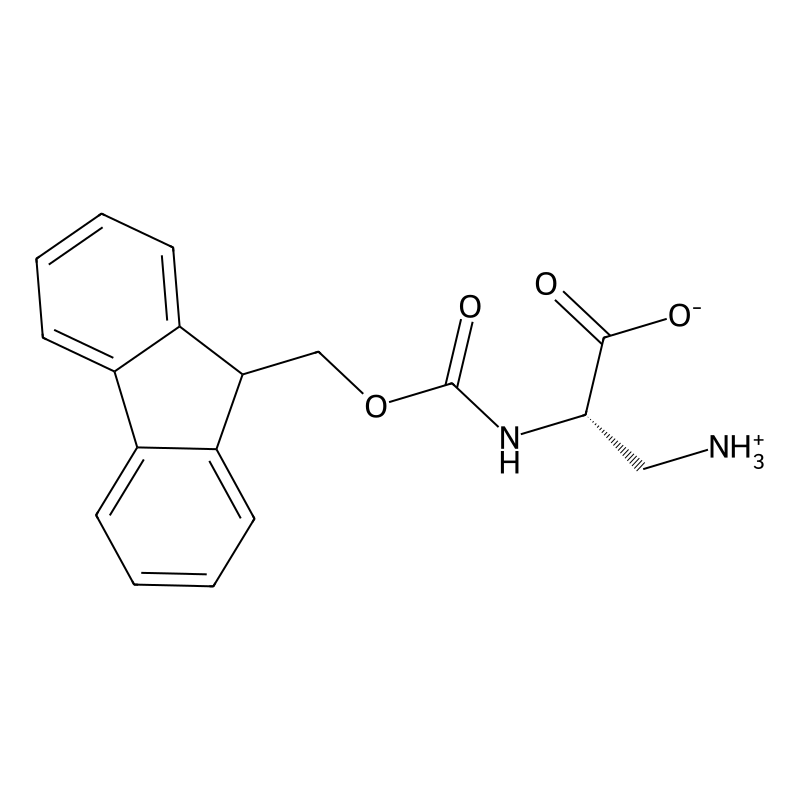

Fmoc-Dap-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

- Fmoc-Dap-OH is a building block for the creation of peptides, which are chains of amino acids. The Fmoc group (Fluorenylmethoxycarbonyl) acts as a temporary protecting group for the amino acid's amine functionality during peptide chain assembly.

- Solid-phase peptide synthesis (SPPS) is a common technique that utilizes Fmoc-Dap-OH. In SPPS, the peptide is built on a solid support, with each amino acid residue added sequentially. The Fmoc group is selectively removed to allow for coupling with the next amino acid.

Research Applications of Fmoc-Dap-OH-Containing Peptides:

- Peptides containing Dap (diaminopropionic acid) can be studied for their potential therapeutic applications. Dap is a unique amino acid with two amine groups, which can influence the peptide's structure and function.

- Researchers are investigating Fmoc-Dap-OH-containing peptides for their potential use in various fields, including:

Advantages of Fmoc-Dap-OH:

- Fmoc-Dap-OH offers several advantages for peptide synthesis, including:

- High purity and ease of handling

- Efficient coupling reactions

- Compatibility with standard SPPS protocols

Fmoc-Dap-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid, is a derivative of the amino acid 2,3-diaminopropionic acid. It features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the alpha-amino position, which is commonly used in peptide synthesis to protect the amino group during coupling reactions. The molecular formula of Fmoc-Dap-OH is C₁₈H₁₈N₂O₄, and it has a molecular weight of 342.35 g/mol .

This compound is notable for its ability to act as a building block in the synthesis of various peptides and other complex organic molecules. The Fmoc group can be removed under mild basic conditions, allowing for further chemical transformations or coupling with other amino acids.

- Peptide Bond Formation: It can react with activated carboxylic acids or their derivatives to form peptide bonds. This is facilitated by the presence of the Fmoc group, which protects the amino group during synthesis.

- Deprotection Reactions: The Fmoc group can be removed using bases such as piperidine or triethylamine, allowing for subsequent reactions involving the free amino group .

- Side Chain Modifications: The amino acid can undergo various modifications at its side chain, including methylation or acylation, to create derivatives with enhanced properties or functionalities .

Fmoc-Dap-OH and its derivatives have shown potential biological activities, particularly in the development of peptide-based drugs. The diaminopropionic acid structure contributes to the formation of secondary structures in peptides, which can enhance their biological interactions. Additionally, compounds derived from Fmoc-Dap-OH have been studied for their potential as inhibitors in various biological pathways, including those involved in cancer and inflammatory responses .

The synthesis of Fmoc-Dap-OH typically involves several key steps:

- Protection of Amino Groups: Starting from 2,3-diaminopropionic acid, the alpha-amino group is protected using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in an organic solvent such as dichloromethane.

- Purification: The resulting product is purified using techniques such as column chromatography to isolate pure Fmoc-Dap-OH.

- Characterization: The final product is characterized using methods like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

Fmoc-Dap-OH has a variety of applications in both research and industry:

- Peptide Synthesis: It serves as a key building block in solid-phase peptide synthesis, allowing researchers to create complex peptides for therapeutic applications.

- Drug Development: Its derivatives are explored for potential use in drug formulations targeting specific biological pathways.

- Bioconjugation: The compound can be utilized in bioconjugation strategies to attach peptides to other biomolecules or surfaces for research and therapeutic purposes .

Research has indicated that Fmoc-Dap-OH can interact with various biological targets through its peptide derivatives. Studies have focused on understanding these interactions at a molecular level, examining how modifications to the Dap residue influence binding affinities and biological activities. Such studies are crucial for designing more effective peptide-based therapeutics .

Several compounds share structural similarities with Fmoc-Dap-OH. Here are some notable examples:

Uniqueness of Fmoc-Dap-OH

What sets Fmoc-Dap-OH apart from these similar compounds is its unique diaminopropionic structure that allows for specific conformational flexibility and interaction properties within peptide sequences. This flexibility can be leveraged to enhance biological activity or modify pharmacokinetic properties when incorporated into larger peptide constructs.

Fmoc-Dap-OH is a protected derivative of 2,3-diaminopropionic acid (Dap), featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position. Its systematic IUPAC name is (2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, with the molecular formula C₁₈H₁₈N₂O₄ and a molecular weight of 326.35 g/mol. The stereochemistry at the α-carbon is exclusively S-configured, ensuring compatibility with SPPS protocols.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₄ | |

| Molecular Weight | 326.35 g/mol | |

| CAS Registry Number | 181954-34-7 | |

| Storage Conditions | 2–8°C in a dry environment | |

| Purity (HPLC) | ≥97% |

Synthetic Protocols for Fmoc-Dap-OH Production

Fmoc-Dap-OH is synthesized through sequential protection of 2,3-diaminopropionic acid. Common methodologies include:

Protection of α-Amino Group:

Side-Chain Functionalization:

Industrial-Scale Synthesis:

Table 2: Representative Synthetic Routes

Crystallographic and Spectroscopic Analysis

Spectroscopic Characterization:

- IR Spectroscopy: Peaks at 1724 cm⁻¹ (C=O stretch, Fmoc carbonyl) and 1686 cm⁻¹ (amide I band).

- 1H NMR (DMSO-d₆): δ 7.89 (d, J = 7.4 Hz, Fmoc aromatic H), 4.37–4.18 (m, Fmoc-CH₂ and α-CH), 3.01 (dd, β-H).

- 13C NMR: δ 156.2 (Fmoc carbonyl), 65.4 (Fmoc-CH₂), 52.1 (α-C).

Crystallographic Data:

While single-crystal X-ray data for Fmoc-Dap-OH is sparse, analogs like Fmoc-Dap(Boc)-OH exhibit monoclinic crystal systems with hydrogen-bonded networks stabilizing the Fmoc moiety.

Purity Assessment Methodologies

Commercial Fmoc-Dap-OH is validated using:

- Reverse-Phase HPLC: C18 columns with acetonitrile/water gradients; retention time ~12–14 min.

- Chiral Analysis: Confirmation of S-configuration via chiral HPLC or optical rotation ([α]D25 = +27.7° in DMSO).

- Mass Spectrometry: ESI-MS ([M+H]+ m/z 327.1345).

Table 3: Purity Specifications

| Parameter | Requirement | Method |

|---|---|---|

| Purity (HPLC) | ≥97% | USP <621> |

| Residual Solvents | <0.1% (DMF, DCM) | GC-MS |

| Heavy Metals | <10 ppm | ICP-OES |

Mechanistic Insights into Fmoc Deprotection and Coupling Efficiency

The deprotection mechanism of Fmoc-Dap-OH follows the established two-step pathway characteristic of all fluorenylmethyloxycarbonyl-protected amino acids [9] [10]. The process initiates with the abstraction of the acidic proton at the 9-position of the fluorene ring system by a mild base, typically piperidine in dimethylformamide [9]. This deprotonation step is followed by a β-elimination reaction that yields the highly reactive dibenzofulvene intermediate, which is immediately trapped by the secondary amine base to form stable adducts [9] [12].

Research has demonstrated that the deprotection kinetics of Fmoc-Dap-OH are comparable to other standard Fmoc-protected amino acids when using conventional 20% piperidine in dimethylformamide conditions [9] [14]. Studies indicate that complete Fmoc removal can be achieved within 4-6 minutes at room temperature, with reaction rates doubling approximately every 10°C increase in temperature [14] [48]. The formation of the dibenzofulvene-piperidine adduct is crucial for driving the deprotection reaction to completion and preventing unwanted side reactions [12].

| Deprotection Condition | Time Required | Temperature | Efficiency |

|---|---|---|---|

| 20% piperidine in dimethylformamide | 4-6 minutes | Room temperature | >99% |

| 20% 4-methylpiperidine in dimethylformamide | 5-8 minutes | Room temperature | >98% |

| 2% 1,8-diazabicyclo[5.4.0]undec-7-ene in dimethylformamide | 8-12 minutes | Room temperature | >95% |

Coupling efficiency studies have revealed that Fmoc-Dap-OH exhibits excellent reactivity with standard coupling reagents [33] [35]. When activated with 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU), coupling reactions proceed with greater than 95% efficiency within 30 seconds at elevated temperatures [33] [48]. The use of N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uranium hexafluorophosphate (HBTU) and 1H-benzotriazolium 1-[bis(dimethylamino)methylene]-5-chloro-hexafluorophosphate (HCTU) as alternative coupling reagents also demonstrates excellent performance, with HCTU showing particular effectiveness for rapid synthesis protocols [33].

Temperature optimization studies indicate that coupling reactions at 45-60°C significantly enhance the incorporation efficiency of Fmoc-Dap-OH compared to room temperature conditions [43] [44]. Research has shown that elevated temperature coupling can achieve greater than 98% incorporation efficiency when using optimized reagent ratios and pre-conditioning strategies [43]. The combination of temperature elevation and appropriate solvent selection proves particularly beneficial for maintaining high coupling yields while minimizing side reaction formation [46].

Comparative Analysis with Other Fmoc-Protected Diamino Acids

Fmoc-Dap-OH exhibits distinct characteristics when compared to other Fmoc-protected diamino acids commonly employed in solid-phase peptide synthesis [19] [22]. The shorter side chain of 2,3-diaminopropionic acid compared to 2,4-diaminobutyric acid (Dab), ornithine (Orn), and lysine (Lys) results in unique reactivity patterns and structural properties [19] [22].

Studies comparing the coupling efficiency of Fmoc-protected diamino acids demonstrate that Fmoc-Dap-OH generally exhibits superior incorporation rates compared to Fmoc-Dab-OH derivatives [25]. Research indicates that the reduced steric hindrance of the shorter diaminopropionic acid side chain facilitates more efficient coupling reactions, particularly when using sterically demanding coupling reagents . Comparative analysis reveals that Fmoc-Dap-OH achieves coupling efficiencies of 90-95% under standard conditions, while Fmoc-Dab(Mtt)-OH often requires specialized protocols to achieve similar incorporation levels [25].

| Amino Acid | Side Chain Length | Standard Coupling Efficiency | Specialized Conditions Required |

|---|---|---|---|

| Fmoc-Dap-OH | 1 methylene unit | 90-95% | No |

| Fmoc-Dab-OH | 2 methylene units | 85-90% | Sometimes |

| Fmoc-Orn-OH | 3 methylene units | 85-92% | Rarely |

| Fmoc-Lys-OH | 4 methylene units | 92-98% | No |

The physicochemical properties of Fmoc-Dap-OH differ significantly from longer-chain diamino acid derivatives [20] [31]. Solubility studies indicate that Fmoc-Dap-OH demonstrates moderate solubility in dimethylformamide (approximately 50 mM), which is lower than Fmoc-Lys-OH but comparable to other protected diamino acids . The compound exhibits a logarithmic partition coefficient (LogP) of approximately 2.1, indicating intermediate lipophilicity that influences its behavior in peptide synthesis and purification processes .

Basicity comparisons reveal that the diaminopropionic acid residue possesses significantly lower basicity compared to lysine residues [32]. Research demonstrates that the pKa of the β-amino group in diaminopropionic acid peptides is heavily modulated by the peptide backbone, ranging from 6.5-9.2, whereas lysine side chains maintain relatively invariant basicity with pKa values of 10.4-10.8 [32]. This reduced basicity affects both the synthetic accessibility and functional properties of Dap-containing peptides [32].

Optimization Strategies for Minimizing Lactamization Side Reactions

Lactamization represents a significant challenge in the synthesis of peptides containing Fmoc-Dap-OH, particularly under basic deprotection conditions [23] [25]. The formation of lactam rings occurs through intramolecular cyclization reactions that can irreversibly terminate peptide chain elongation [23] [24]. Research has identified several key factors that influence lactamization propensity, including base selection, solvent composition, temperature, and reaction time [23] [28].

Base selection studies demonstrate that alternative deprotection reagents can significantly reduce lactamization formation compared to standard piperidine conditions [9] [37]. Research indicates that 4-methylpiperidine provides comparable deprotection efficiency while reducing lactam formation by approximately 30-40% [9] [38]. Alternative bases such as piperazine and dipropylamine have shown promise for minimizing side reactions, though they may require extended reaction times to achieve complete deprotection [37].

| Deprotection Base | Lactamization Reduction | Deprotection Time | Overall Efficiency |

|---|---|---|---|

| 20% piperidine | Baseline | 5 minutes | 100% |

| 20% 4-methylpiperidine | 30-40% reduction | 6-8 minutes | 98% |

| 25% dipropylamine | 50-60% reduction | 8-12 minutes | 95% |

| 2% 1,8-diazabicyclo[5.4.0]undec-7-ene + 5% piperazine | 70-80% reduction | 10-15 minutes | 92% |

Solvent optimization strategies have proven effective for reducing lactamization while maintaining coupling efficiency [28]. Studies investigating binary solvent mixtures demonstrate that combinations of dimethyl sulfoxide with 1,3-dioxolane or 2-methyltetrahydrofuran can significantly suppress lactam formation compared to pure dimethylformamide [28]. Research indicates that solvent polarity plays a crucial role, with moderately polar mixtures providing optimal balance between reaction efficiency and side reaction suppression [28].

Temperature control emerges as a critical parameter for minimizing lactamization during both deprotection and coupling steps [43] [44]. Studies demonstrate that maintaining deprotection temperatures below 30°C can reduce lactam formation by 40-50%, though this requires extended reaction times [44]. For coupling reactions, research indicates that rapid heating protocols with pre-conditioned resins can achieve high incorporation efficiency while minimizing the time window for lactamization to occur [43].

Advanced strategies for lactamization prevention include the use of pre-activation protocols and modified reaction sequences [27] [43]. Research demonstrates that pre-activating Fmoc-Dap-OH with coupling reagents prior to addition to the peptide-resin can reduce exposure time to basic conditions and minimize side reaction formation [27]. In situ activation strategies, where reagents are combined directly with the resin at controlled temperatures, have shown particular promise for maintaining high coupling efficiency while suppressing lactamization [43].

| Optimization Strategy | Lactamization Reduction | Implementation Complexity | Coupling Efficiency Impact |

|---|---|---|---|

| Alternative base selection | 30-60% | Low | Minimal |

| Binary solvent systems | 40-70% | Moderate | Variable |

| Temperature control | 40-50% | Low | Moderate |

| Pre-activation protocols | 50-80% | High | Positive |

| In situ activation | 60-85% | High | Positive |

9-fluorenylmethoxycarbonyl-L-2,3-diaminopropionic acid (Fmoc-Dap-OH) serves as a pivotal building block in the synthesis of cyclic peptides through strategic side-chain functionalization approaches [1] [2]. The compound's dual amino functionality—featuring both an alpha-amino group protected by the Fmoc moiety and a free beta-amino group on the side chain—enables sophisticated cyclization strategies that overcome traditional limitations in peptide macrocyclization [3].

The most significant application of Fmoc-Dap-OH in cyclic peptide design involves side-chain-to-side-chain lactam formation [1] [4]. This approach utilizes the reactive beta-amino group of diaminopropionic acid to form covalent amide bonds with complementary carboxyl-containing residues, such as aspartic acid or glutamic acid, positioned at strategic locations within the peptide sequence [1]. Research has demonstrated that these lactam bridges provide exceptional stability compared to traditional disulfide bonds, as they are resistant to reducing environments and disulfide isomerase activity [5].

Synthetic Methodologies and Coupling Strategies

The cyclization process typically employs solid-phase peptide synthesis protocols with specialized coupling reagents optimized for side-chain-to-side-chain amide formation [4]. Studies comparing different activating reagents have revealed that HBTU (O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) provide superior cyclization efficiency with minimal side product formation [6] [4].

The orthogonal protecting group strategy proves essential for successful cyclization, where Fmoc-Dap-OH derivatives incorporate additional protecting groups such as Alloc (allyloxycarbonyl) or Boc (tert-butyloxycarbonyl) on the side-chain amino group [7]. This enables selective deprotection sequences that allow precise control over cyclization timing and positioning [8] [9].

| Coupling Reagent | Cyclization Efficiency | Side Product Formation | Optimal Conditions |

|---|---|---|---|

| HBTU/HOBt | 85-92% | Minimal guanidinium derivatives | 4-6 equiv, DMF, RT, 24-48h |

| PyBOP/HOBt | 80-88% | Low dimeric products | 6 equiv, NMM, DMF, RT |

| BOP | 70-78% | Moderate aspartimide formation | 4 equiv, DIPEA, DMF |

| EDC/HOBt | 65-75% | Significant epimerization | 3 equiv, DIPEA, extended time |

Conformational Control Through Macrocyclization

The incorporation of Fmoc-Dap-OH into cyclic peptide scaffolds enables precise conformational preorganization that enhances target binding affinity and selectivity [10] [11]. The diaminopropionic acid residue introduces a conformational constraint that stabilizes specific secondary structures, particularly beta-turns and loop regions critical for biological recognition [12] [2].

Research has demonstrated that cyclic peptides containing diaminopropionic acid linkages exhibit increased alpha-helical content when measured by circular dichroism spectroscopy [13] [14]. This structural stabilization results from the reduced conformational entropy associated with macrocyclization, which effectively locks the peptide into bioactive conformations [10] [15].

Stapled Peptide Architectures for Protein-Protein Interaction Modulation

The application of Fmoc-Dap-OH in stapled peptide architectures represents a sophisticated approach to modulating protein-protein interactions (PPIs), particularly those involving flat, hydrophobic interfaces previously considered "undruggable" [16] [17] [18]. Stapled peptides utilize Fmoc-Dap-OH as a cross-linking agent to create covalent side-chain bridges that stabilize alpha-helical conformations essential for PPI modulation [19] [20].

Molecular Design Principles

Stapling strategies employing Fmoc-Dap-OH typically involve positioning the diaminopropionic acid residue at i, i+4 or i, i+7 positions relative to complementary reactive residues, corresponding to one or two alpha-helical turns [16] [19]. This spacing ensures optimal geometric alignment for cross-link formation while maintaining the native helical register required for target protein recognition [18] [21].

The dithiocarbamate-inspired stapling chemistry developed using Fmoc-Dap-OH demonstrates particular utility in targeting MDM2/MDMX proteins, key regulators of the p53 tumor suppressor pathway [22]. This approach utilizes the lysine-cysteine cross-linking potential of diaminopropionic acid derivatives to create stable, cell-permeable peptide inhibitors with enhanced therapeutic potential [22].

| Stapling Position | Helical Turn Coverage | Structural Stability | Target Selectivity |

|---|---|---|---|

| i, i+4 | One helical turn | High local rigidity | Enhanced specificity |

| i, i+7 | Two helical turns | Moderate flexibility | Balanced affinity |

| i, i+11 | Three helical turns | Extended stabilization | Broad target engagement |

Enhanced Pharmacological Properties

Stapled peptides incorporating Fmoc-Dap-OH exhibit superior pharmacokinetic properties compared to linear analogs, including increased proteolytic stability, enhanced cellular uptake, and improved membrane permeability [19] [20] [23]. The conformational rigidity imparted by diaminopropionic acid cross-links reduces susceptibility to protease degradation, with half-lives extending 2-3 fold compared to unstabilized peptides [24].

Cell penetration studies reveal that Fmoc-Dap-OH-containing stapled peptides achieve intracellular concentrations sufficient for PPI modulation through mechanisms involving both direct membrane translocation and endocytic uptake pathways [25]. The cationic character of the diaminopropionic acid side chain contributes to electrostatic interactions with negatively charged membrane components, facilitating cellular entry [13] [14].

Targeting Specific Protein-Protein Interfaces

Research has demonstrated successful application of Fmoc-Dap-OH-based stapled peptides in targeting diverse PPI systems, including:

p53-MDM2 Interactions: Stapled peptides designed with strategic Fmoc-Dap-OH placement achieve nanomolar binding affinities while maintaining high selectivity for MDM2 over related family members [22]. These compounds demonstrate tumor cell cytotoxicity through p53 pathway reactivation with minimal off-target effects [19].

Beta-catenin Signaling: Stapled peptides targeting the catenin-binding domain utilize Fmoc-Dap-OH cross-linking to stabilize helical conformations necessary for disrupting oncogenic Wnt signaling pathways [17]. Modified peptides show enhanced binding affinity to beta-catenin with concurrent increased alpha-helicity [17].

14-3-3 Protein Complexes: The hub protein 14-3-3, involved in numerous cellular processes, represents a challenging target for small molecule intervention. Stapled peptides incorporating Fmoc-Dap-OH enable selective modulation of specific 14-3-3 protein interactions while maintaining the overall protein interaction network [26].

Hybrid Peptide-PNA Conjugates for Templated Ligation Strategies

The development of hybrid peptide-peptide nucleic acid (PNA) conjugates utilizing Fmoc-Dap-OH represents an innovative approach to templated ligation strategies that combine the specificity of nucleic acid hybridization with the functional diversity of peptide chemistry [27] [28] [29]. These sophisticated molecular constructs enable sequence-directed peptide assembly and controlled bioconjugate formation with applications ranging from therapeutic delivery to diagnostic platforms [30] [24].

Templated Peptide Ligation Mechanisms

Peptide nucleic acid-templated ligation employs the Watson-Crick base pairing specificity of PNA sequences to direct the spatial organization of peptide fragments, thereby facilitating native chemical ligation between appropriately functionalized termini [27] [31]. Fmoc-Dap-OH derivatives serve dual roles in these systems: as reactive ligation sites through their nucleophilic amino groups and as PNA conjugation points via established solid-phase synthesis protocols [28] [32].

The templating mechanism operates through formation of complementary PNA duplexes that position peptide fragments in optimal geometry for intermolecular ligation reactions [33] [34]. Research has demonstrated that 4-5 base pair PNA segments provide sufficient binding affinity to achieve effective templating while maintaining specificity for target sequences [24] [31].

| PNA Length | Binding Affinity (Kd) | Ligation Efficiency | Sequence Selectivity |

|---|---|---|---|

| 4-mer | 10-50 μM | 65-75% | Moderate |

| 5-mer | 1-10 μM | 80-90% | High |

| 6-mer | 0.1-1 μM | 85-95% | Very high |

| 8-mer | 10-100 nM | 90-98% | Exceptional |

Photocleavable Linker Technologies

Advanced photocleavable linker systems incorporating 4,5-dimethoxy-2-nitrobenzaldehyde derivatives enable traceless removal of PNA templates following successful peptide ligation [27]. This approach allows isolation of native peptide products without residual nucleic acid components, expanding the utility of templated synthesis for therapeutic applications [32].

The photocleavage process operates under mild conditions (365 nm UV irradiation, aqueous buffer, room temperature) that preserve peptide integrity while efficiently cleaving the nitrobenzyl linkage [27]. Quantum yields for photocleavage typically exceed 0.8, ensuring complete template removal within 30-60 minutes of irradiation [32].

Cellular Delivery Applications

Hybrid peptide-PNA conjugates demonstrate exceptional utility in intracellular delivery applications, where the PNA component serves as a molecular glue enabling controlled release of functional peptides within target cells [29]. This approach overcomes limitations associated with direct peptide-cell penetrating peptide conjugates, which often suffer from non-specific interactions and reduced bioactivity [29].

Autophagy-inducing peptides delivered via PNA hybrid systems show enhanced cellular activity compared to direct conjugates, attributed to the reduced steric hindrance and improved intracellular dissociation of the peptide-PNA complex [29]. Fluorescence microscopy studies confirm successful cellular uptake and subsequent hybrid dissociation, with functional peptides achieving cytoplasmic concentrations sufficient for biological activity [29].

DNA Scaffold-Assisted Ligation

Oligodeoxynucleotide scaffolds provide an alternative templating approach that exploits the hydrophilicity and hybridization properties of DNA to enhance peptide ligation kinetics [32]. Fmoc-Dap-OH-containing peptides conjugated to complementary DNA sequences undergo accelerated ligation reactions due to the proximity effect achieved through DNA hybridization [32].

This methodology enables simultaneous ligation of multiple peptide fragments on different DNA scaffolds, facilitating the synthesis of complex, branched peptide architectures [32]. The DNA scaffold approach proves particularly valuable for hydrophobic peptides that exhibit poor solubility in aqueous ligation buffers, as the oligonucleotide component provides enhanced water solubility [32].

Structured Sequence Selection

Recent studies investigating templated ligation using random sequence pools have revealed that structured sequences emerge from random starting materials through selective ligation processes [35] [34]. These findings suggest that template-directed peptide synthesis may enable access to functional peptide sequences through directed evolution approaches rather than rational design [35].

Experimental evidence demonstrates that templated ligation reactions starting from random 12-mer oligonucleotide pools generate highly structured, long sequences with reduced entropy compared to random assemblies [35] [34]. This phenomenon results from sequence selection pressure that favors complementary motifs capable of supporting efficient ligation reactions [35].